N-(4-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H14ClFN6OS and its molecular weight is 428.87. The purity is usually 95%.
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Scientific Research Applications
Affinity Towards Adenosine Receptors
The compound, belonging to the family of 1,2,3-triazolo[4,5-d]pyrimidines, has shown high affinity and selectivity for the A1 adenosine receptor subtype. Biological assays demonstrated the significance of substituents on receptor binding, with the p-chlorobenzyl and 2-fluorobenzyl groups influencing activity. Specifically, compounds with a 2-fluorobenzyl group displayed higher affinity for A1 receptors, indicating potential applications in modulating adenosine receptor functions (Betti et al., 1999).
Synthesis and Structural Analysis
The title compound is part of research exploring new amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines for their affinity towards adenosine receptors. The focus has been on understanding how different substituents, such as the fluorobenzyl group, impact the binding affinity and selectivity towards A1 and A2A adenosine receptors. These studies contribute to the development of compounds with potential therapeutic applications, especially in conditions where modulation of adenosine receptor activity is beneficial (Biagi et al., 2002).
Potential in Dye-Sensitized Solar Cells (DSSCs)
Research into bioactive benzothiazolinone acetamide analogs, which include structurally similar compounds, has revealed insights into their photochemical properties, ligand-protein interactions, and efficiency in photovoltaic applications. These studies indicate the potential of such compounds in enhancing the performance of dye-sensitized solar cells (DSSCs), showcasing their versatility beyond biomedical applications (Mary et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Compounds derived from 1,2,4-triazolo[1,5-a]pyrimidines, similar to the title compound, have been synthesized and evaluated for their inhibitory activities against enzymes such as lipase and α-glucosidase. Such activities suggest their potential application in the treatment of diseases where enzyme modulation is therapeutic, highlighting the diverse biomedical applications of these compounds (Bekircan et al., 2015).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN6OS/c20-13-5-7-14(8-6-13)24-16(28)10-29-19-17-18(22-11-23-19)27(26-25-17)9-12-3-1-2-4-15(12)21/h1-8,11H,9-10H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOPICWNIVIOMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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